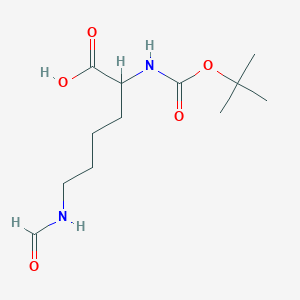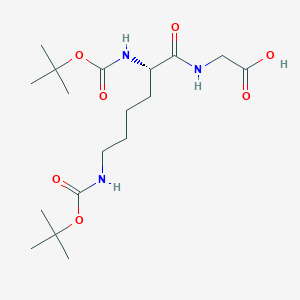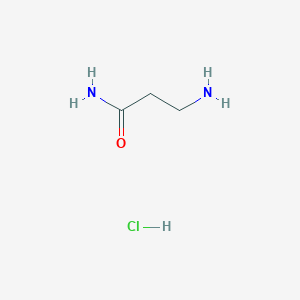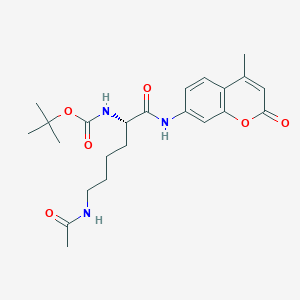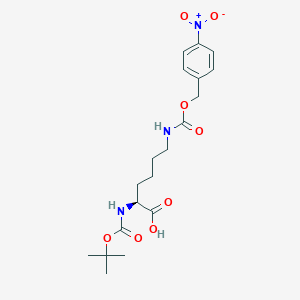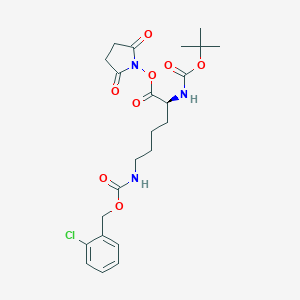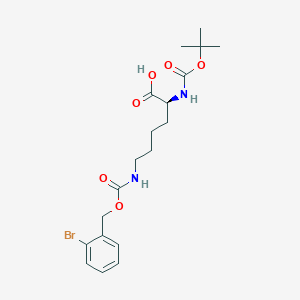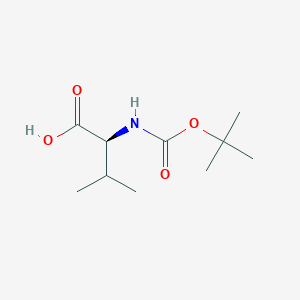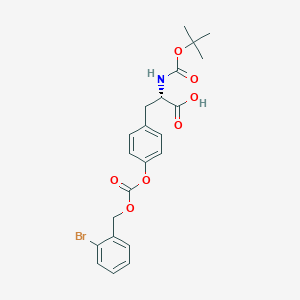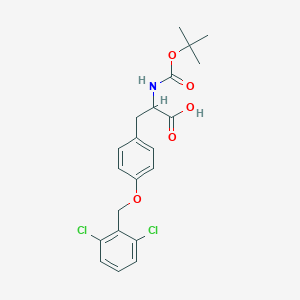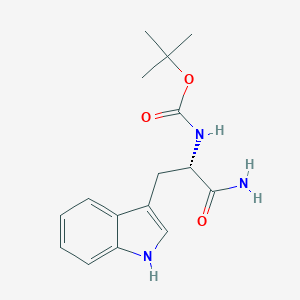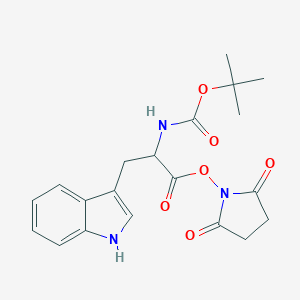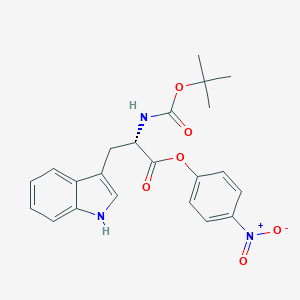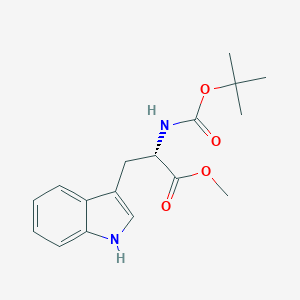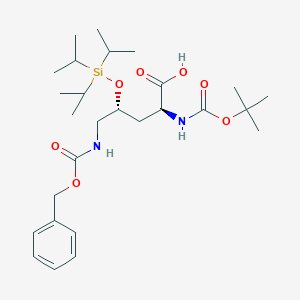
(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule, likely related to the field of organic chemistry or biochemistry. It seems to contain functional groups such as benzyloxycarbonyl, tert-butoxycarbonyl, and triisopropylsilanyloxy, which are often used in the synthesis and protection of amino acids and peptides .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving protection and deprotection of functional groups . The synthesis might involve the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) as protecting groups for the amino groups, and triisopropylsilanyloxy (TIPS) as a protecting group for the hydroxyl group .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and chiral centers. The (2S,4R) designation indicates the stereochemistry of the molecule, suggesting the presence of chiral centers .Chemical Reactions Analysis
The compound, due to its functional groups, is likely to participate in a variety of chemical reactions. For instance, the amino groups (protected by Boc and Cbz) could be involved in peptide bond formation, while the hydroxyl group (protected by TIPS) could participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Future Directions
properties
IUPAC Name |
(2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N2O7Si/c1-18(2)37(19(3)4,20(5)6)36-22(15-23(24(30)31)29-26(33)35-27(7,8)9)16-28-25(32)34-17-21-13-11-10-12-14-21/h10-14,18-20,22-23H,15-17H2,1-9H3,(H,28,32)(H,29,33)(H,30,31)/t22-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLBJPHMNRGKEP-PKTZIBPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H](C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N2O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

